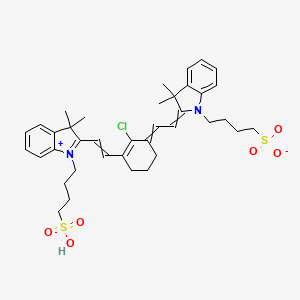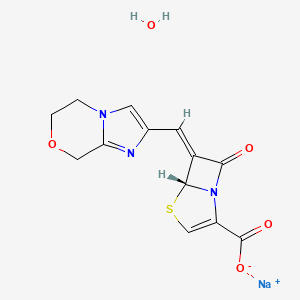
Benzyl-PEG24-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG24-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and an azide group. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The molecular formula of this compound is C55H103N3O24, and it has a molecular weight of 1190.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG24-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohol derivatives. For instance, the use of azidotrimethylsilane (TMSN3) in the presence of copper (II) triflate (Cu(OTf)2) enables the direct synthesis of organic azides from secondary benzylic alcohols . Another method involves the use of bis(2,4-dichlorophenyl) phosphate to mediate the preparation of alkyl azides from alkanols .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow processes to ensure high yields and purity. The use of recyclable catalysts, such as Amberlyst-15, in continuous-flow direct azidation of various alcohols has been reported . This method allows for efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG24-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Cycloaddition Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via CuAAC and SPAAC reactions
Common Reagents and Conditions
CuAAC Reactions: Copper (I) catalysts are commonly used in CuAAC reactions, with solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
SPAAC Reactions: Strain-promoted reactions typically involve cyclooctyne derivatives and do not require a catalyst.
Major Products Formed
The major products formed from these reactions are triazole derivatives, which are stable and have various applications in chemical biology and materials science .
Scientific Research Applications
Benzyl-PEG24-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials.
Mechanism of Action
The primary mechanism of action of Benzyl-PEG24-azide involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
m-PEG24-azide: A monodisperse PEG linker with similar click chemistry applications.
Aryl azides: Used in similar nucleophilic substitution and cycloaddition reactions.
Vinyl azides: Participate in cycloaddition reactions and are used in the synthesis of heterocycles.
Uniqueness
Benzyl-PEG24-azide is unique due to its heterobifunctional nature, containing both a benzyl group and a PEG linker. This structure allows for versatile applications in bioconjugation and materials science, providing both hydrophilicity and reactivity .
Properties
Molecular Formula |
C55H103N3O24 |
|---|---|
Molecular Weight |
1190.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C55H103N3O24/c56-58-57-6-7-59-8-9-60-10-11-61-12-13-62-14-15-63-16-17-64-18-19-65-20-21-66-22-23-67-24-25-68-26-27-69-28-29-70-30-31-71-32-33-72-34-35-73-36-37-74-38-39-75-40-41-76-42-43-77-44-45-78-46-47-79-48-49-80-50-51-81-52-53-82-54-55-4-2-1-3-5-55/h1-5H,6-54H2 |
InChI Key |
ZKGJKEMOMIELMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)


![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)



![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)

